REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:5]=1[CH2:6][O:7][CH2:8][CH2:9][OH:10].[Br:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]Br.O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[Br:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][O:10][CH2:9][CH2:8][O:7][CH2:6][C:5]1[C:4]([Cl:3])=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:15] |f:0.1,5.6|
|
Name
|
|
Quantity
|
1.89 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
473.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(COCCO)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
2.44 kg
|
Type
|
reactant
|
Smiles
|
BrCCCCCCBr
|
Name
|
|
Quantity
|
34.1 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
1.89 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
ADDITION
|
Details
|
diluted with water (1 L)
|
Type
|
EXTRACTION
|
Details
|
then back extracted with toluene (1.1 L)
|
Type
|
WASH
|
Details
|
The combined toluene extracts were washed twice with water (2.2 L)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The excess 1,6-dibromohexane was removed
|
Type
|
CUSTOM
|
Details
|
a wiped film evaporator
|
Type
|
CUSTOM
|
Details
|
the resulting crude product chromatographed on silica (5 kg Biotage)
|
Type
|
WASH
|
Details
|
eluting with 5% ethyl acetate in petrol 60/80
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCCOCCOCC1=C(C=CC=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 503.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |